molecular formula C6H5BrFNO2S B12983493 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine

Cat. No.: B12983493
M. Wt: 254.08 g/mol
InChI Key: MNMYEGCYVLWPNS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, fluorine, and a methylsulfonyl group on the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 2-fluoropyridine, followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-fluoro-3-(methylsulfonyl)pyridine
  • 2-Fluoro-5-fluoroalkoxypyridines

Uniqueness

3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine is unique due to the specific combination of bromine, fluorine, and methylsulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-2-fluoro-5-methylsulfonylpyridine

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

MNMYEGCYVLWPNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)F)Br

Origin of Product

United States

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